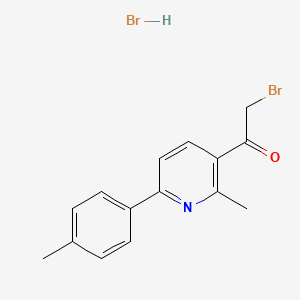
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide is a chemical compound with a complex structure that includes a bromine atom, a pyridine ring, and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 4-acetylpyridine with bromine in the presence of hydrobromic acid and glacial acetic acid. The reaction is carried out at room temperature and results in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.
科学的研究の応用
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide
Uniqueness
2-Bromo-1-(2-methyl-6-4-tolylpyridin-3-yl)ethanone hydrobromide is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C15H15Br2NO |
|---|---|
分子量 |
385.09 g/mol |
IUPAC名 |
2-bromo-1-[2-methyl-6-(4-methylphenyl)pyridin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C15H14BrNO.BrH/c1-10-3-5-12(6-4-10)14-8-7-13(11(2)17-14)15(18)9-16;/h3-8H,9H2,1-2H3;1H |
InChIキー |
YQFFIHUWZNFRRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)CBr)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13390843.png)
![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)
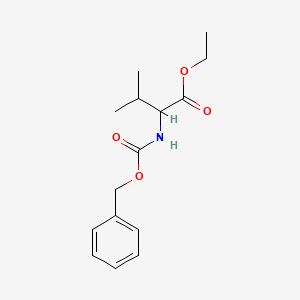
![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)

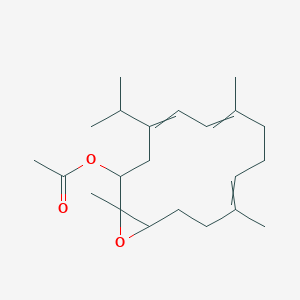
![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
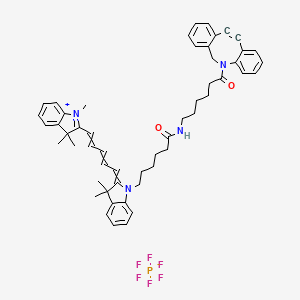
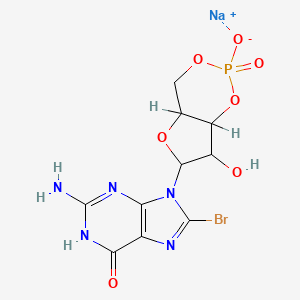
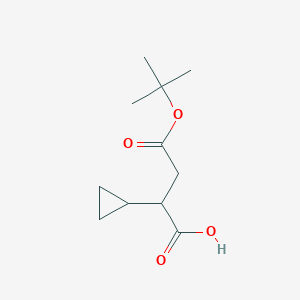
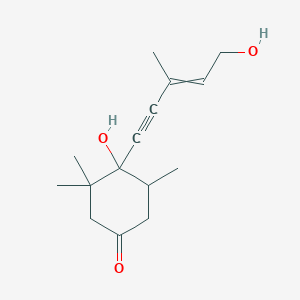
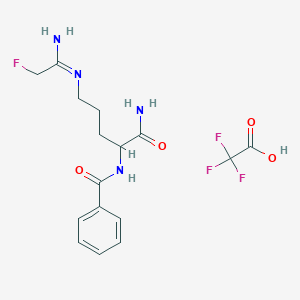
![ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B13390929.png)
